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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dibutyltin maleate (DBTM), an organotin compound utilized as a catalyst and a stabilizer in
various industrial applications, including in the manufacturing of polyvinyl chloride (PVC)
products.[1] Understanding its spectroscopic profile is crucial for quality control, reaction
monitoring, and toxicological assessment. This document collates data from nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by
detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dibutyltin maleate. It is
important to note that while IR and MS data are based on available experimental spectra, the
NMR data are presented as estimated values derived from analyses of closely related
dibutyltin(IV) carboxylates due to the absence of a complete, published, and assigned dataset
for this specific molecule.[2][3][4]

Infrared (IR) Spectroscopy

The infrared spectrum of dibutyltin maleate is characterized by strong absorptions
corresponding to the carbonyl groups of the maleate moiety and vibrations associated with the
butyl chains and the tin-oxygen bonds. The data below is interpreted from the condensed
phase spectrum available in the NIST Chemistry WebBook.[5]
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Wavenumber (cm—?)

Intensity Assignment

C-H stretching (asymmetric

~2958, 2925, 2870 Strong _
and symmetric) of alkyl groups
C=0 stretching (asymmetric)
~1725 Strong )
of coordinated carboxylate
C=0 stretching (symmetric) of
~1570 Strong ]
coordinated carboxylate
) C-H bending of CHz and CHs
~1465 Medium
groups
) C-H bending (umbrella) of CHs
~1380 Medium
group
~850 Medium C=C-H out-of-plane bending
~600 Medium-Strong Sn-O stretching
~525 Medium Sn-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.[3]

The expected chemical shifts for dibutyltin maleate in a non-coordinating solvent like CDCIs

are detailed below.

1.2.1 *H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the olefinic protons of the maleate

group and the four distinct protons of the n-butyl chains attached to the tin atom.
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Chemical Shift (5,

Multiplicity Assignment Notes

ppm)

) Olefinic protons of the
~6.2-6.4 Singlet -CH=CH-

maleate backbone.

~1.5-1.7 Multiplet Sn-CH2-CHz- a-methylene protons.
~1.2-1.4 Multiplet Sn-(CH2)2-CHz- B-methylene protons.
~1.0-1.2 Multiplet CH2-CHs y-methylene protons.

i Terminal methyl
~0.9 Triplet -CHs

protons.

1.2.2 13C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6, ppm) Assignment Notes

~170 - 175 C=0 Carboxylate carbonyl carbon.
~130 - 135 -CH=CH- Olefinic carbons.

~27-29 Sn-(CHz)2-CH2- -carbon of the butyl chain.
~26 - 28 CH2-CHs y-carbon of the butyl chain.
~18 - 20 Sn-CHz- a-carbon of the butyl chain.
~13-14 -CHs Terminal methyl carbon.

1.2.3 119S5n NMR Spectroscopy

1195n NMR is highly sensitive to the coordination number and geometry of the tin center. For a

five-coordinate dibutyltin dicarboxylate, the chemical shift is expected in the upfield region

relative to the tetramethyltin standard.[2]
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Chemical Shift (6, ppm) Expected Range Notes

The chemical shift is indicative
-150 to -250 Distorted Trigonal Bipyramidal of a coordination number

greater than four.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry of organotin compounds typically shows
fragmentation patterns characterized by the successive loss of alkyl radicals or cleavage of the
tin-ligand bond. The presence of multiple tin isotopes (11Sn, 117Sn, 118Sn, 1195n, 1209, 1225,
1243n) results in characteristic isotopic clusters for tin-containing fragments.[6][7]

Proposed
m/z (for 120Sn) E P y Formula Notes
ragment lon

Loss of maleic

290 [M - CaH20s]* [CsH18SNO]* ]

anhydride.

Dibutyltin hydroxide
235 [BuzSnOH]* [CsH100SN]* ]

cation.
233 [Bu2Sn]* [CsH18Sn]* Dibutyltin cation.

Loss of one butyl
177 [BuSn]* [CaHoSN]*

group from [Buz2Sn]*.
120 [Sn]* [Sn]* Tin cation.

Butyl cation (often a
57 [CaHo]* [CaHo]*

base peak).

Experimental Protocols

The following sections describe generalized yet detailed protocols for the spectroscopic
analysis of dibutyltin maleate.

Sample Preparation
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Dibutyltin maleate is typically a white to off-white solid powder.[8]

For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of dibutyltin maleate
and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, CeDe) in a
standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is
typically used as an internal reference (0 ppm) for *H and 3C NMR. For 11°Sn NMR,
tetramethyltin (SnMeas) can be used as an external reference.[3]

For IR Spectroscopy (KBr Pellet Method): Gently grind 1-2 mg of dibutyltin maleate with
approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an
agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the
powder into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes
to form a transparent or translucent pellet.

For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate. The sample may require
derivatization for improved volatility and thermal stability during GC analysis, although direct
analysis is sometimes possible.[7]

Instrumentation and Data Acquisition

2.2.1 NMR Spectroscopy

Instrument: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of
at least 300 MHz (for *H) is recommended.

H NMR: Acquire the spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

13C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and
sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required.

119S5n NMR: Acquire the spectrum using a proton-decoupled sequence. A broad spectral
width should be used initially to locate the signal. The negative gyromagnetic ratio of 119Sn
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means that the Nuclear Overhauser Effect (NOE) can null or invert the signal; inverse-gated
decoupling is often used to mitigate this.

2.2.2 IR Spectroscopy

¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm™i,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

2.2.3 Mass Spectrometry

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Injector: Split/splitless injector, typically at 250-280 °C.

o Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.

e MS Conditions:
o lonization: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: Quadrupole or lon Trap.
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o Scan Range: m/z 40-500.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for
the spectroscopic characterization of dibutyltin maleate.
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Caption: General workflow for the spectroscopic characterization of dibutyltin maleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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